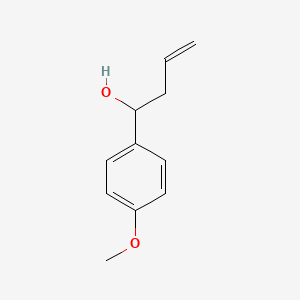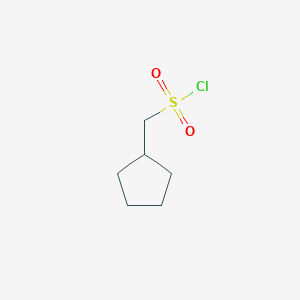
Cyclopentylmethanesulfonyl Chloride
Übersicht
Beschreibung
Cyclopentylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S . It has a molecular weight of 182.67 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The Cyclopentylmethanesulfonyl Chloride molecule contains a total of 21 bond(s). There are 10 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), and 1 sulfone .Physical And Chemical Properties Analysis
Cyclopentylmethanesulfonyl chloride is a liquid at room temperature . It has a molecular weight of 182.67 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Enhancing Drug Properties
Cyclopentylmethanesulfonyl Chloride is utilized in pharmaceutical research for the synthesis of various drug molecules. Its sulfonyl chloride group is reactive, making it a valuable intermediate in the modification of drug properties such as solubility, stability, and bioavailability . This compound is instrumental in creating prodrugs or active pharmaceutical ingredients that can improve patient outcomes.
Material Science: Advanced Polymer Development
In material science, Cyclopentylmethanesulfonyl Chloride contributes to the development of advanced polymers. It can be used to introduce sulfonate groups into polymers, which can enhance their thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications .
Chemical Synthesis: Catalyst and Intermediate
This compound plays a critical role in chemical synthesis as a catalyst and an intermediate. It is involved in various synthesis reactions, including the preparation of heterocyclic compounds and as a reagent in sulfonation reactions, which are pivotal in creating complex organic molecules .
Agricultural Research: Pesticide and Fertilizer Development
Cyclopentylmethanesulfonyl Chloride is researched for its potential use in developing pesticides and fertilizers. Its chemical properties could be harnessed to create compounds that improve crop resistance to pests and diseases, contributing to sustainable agricultural practices .
Biotechnology: Enzyme and Peptide Modification
In biotechnology, this compound is explored for enzyme and peptide modification. It can be used to attach sulfonate groups to peptides or proteins, which can alter their activity or stability, thus expanding their biotechnological applications .
Environmental Applications: Pollution Remediation
Cyclopentylmethanesulfonyl Chloride is also studied for its environmental applications, particularly in pollution remediation. It could be used to synthesize compounds that degrade pollutants or as a building block for creating materials that capture and remove toxic substances from the environment .
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopentylmethanesulfonyl Chloride is a chemical compound with the formula C6H11ClO2S It’s known to be used as a reagent in various chemical reactions .
Mode of Action
The exact mode of action of Cyclopentylmethanesulfonyl Chloride is not well-documented. As a sulfonyl chloride, it’s likely to act as an electrophile in chemical reactions, reacting with nucleophiles. For instance, it can participate in substitution reactions where the chloride group is replaced by other functional groups .
Biochemical Pathways
Sulfonyl chlorides, in general, are known to participate in various organic synthesis reactions, leading to the formation of a wide range of compounds .
Result of Action
As a reagent, its primary role is likely to be in the synthesis of other compounds rather than exerting direct effects on biological systems .
Action Environment
The action, efficacy, and stability of Cyclopentylmethanesulfonyl Chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species. For instance, its reactivity can be enhanced in the presence of a base .
Eigenschaften
IUPAC Name |
cyclopentylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELTSTWLHPFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370715 | |
| Record name | Cyclopentylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylmethanesulfonyl Chloride | |
CAS RN |
242459-85-4 | |
| Record name | Cyclopentylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

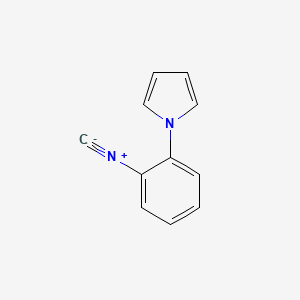
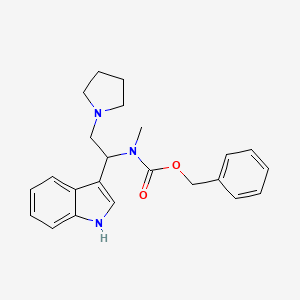
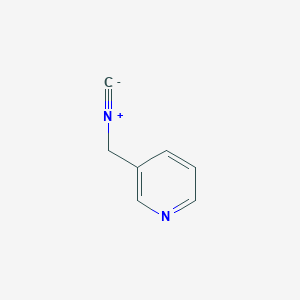
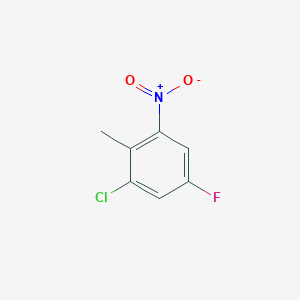


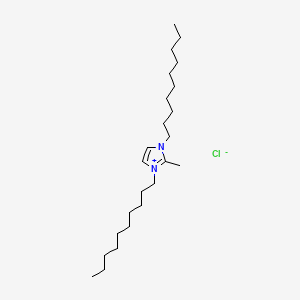
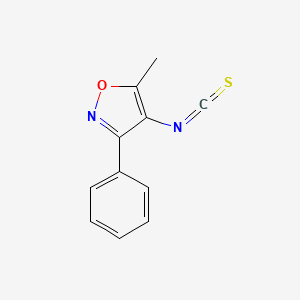
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)



![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)
